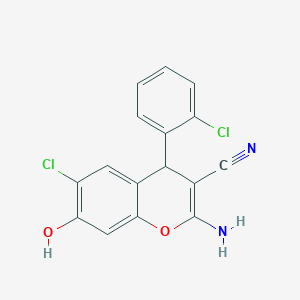

2-amino-6-chloro-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Description

2-amino-6-chloro-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a chromene-based heterocyclic compound characterized by a fused benzopyran core. Its structure includes a 2-chlorophenyl substituent at position 4, a hydroxyl group at position 7, and a chloro substituent at position 4. Chromene derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name |

2-amino-6-chloro-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-11-4-2-1-3-8(11)15-9-5-12(18)13(21)6-14(9)22-16(20)10(15)7-19/h1-6,15,21H,20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTDAALRHMPNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331977-81-2 | |

| Record name | 2-AMINO-6-CHLORO-4-(2-CHLOROPHENYL)-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde, malononitrile, and 6-chloro-4-hydroxycoumarin in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired chromene derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Amines, thiols, bases like sodium hydroxide

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amino derivatives

Substitution: Formation of substituted chromene derivatives

Scientific Research Applications

2-amino-6-chloro-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Could be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis. The compound is believed to interfere with the mitotic spindle, thereby disrupting cell division. Additionally, it may induce oxidative stress and DNA damage, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Compound 2J : 2-amino-6-hydroxy-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile

- Key Differences : Position 6 has a hydroxyl group instead of chlorine, and position 7 lacks a hydroxyl group.

- Melting Point: 223–227°C (similar range to the target compound, suggesting comparable crystalline stability) . Spectral Data:

- IR : Strong –NH₂ (3,473 cm⁻¹) and –OH (3,336 cm⁻¹) stretches, with a –CN peak at 2,189 cm⁻¹ .

- ¹H NMR : Aromatic protons (6.47–7.09 ppm) and a distinct –OH signal at 9.3 ppm .

Compound 2P : 2-amino-6-hydroxy-4-(2-fluorophenyl)-4H-chromene-3-carbonitrile

- Key Differences : 2-fluorophenyl substituent at position 4 instead of 2-chlorophenyl.

- Impact :

- Electron Effects : Fluorine’s electronegativity may alter electron distribution in the aromatic ring, affecting binding interactions in biological systems compared to chlorine .

- Lipophilicity : Fluorine’s smaller size and lower lipophilicity could reduce membrane permeability relative to the chloro analog .

Compound 1E : 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

- Key Differences : Methyl group on the phenyl ring at position 4 and hydroxyl at position 5.

- Biological Activity: Electron-donating methyl groups may decrease electrophilic character compared to electron-withdrawing chloro substituents .

Pyranopyridine Analogs

CID 3846891 : 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- Key Differences: Pyranopyridine core (vs. chromene) with a pyridinylmethyl group at position 6.

- Complexity: The fused pyridine ring increases molecular rigidity, which may influence pharmacokinetic properties .

Halogen and Functional Group Effects

Research Implications

- Bioactivity Prediction : The target compound’s chloro and hydroxyl groups may enhance interactions with hydrophobic pockets and hydrogen-bond acceptors in enzymes, making it a candidate for antimicrobial or kinase inhibition studies.

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-chloro-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile?

The compound can be synthesized via a one-pot multicomponent reaction involving:

- 2-Chlorobenzaldehyde (20 mmol) as the aryl aldehyde precursor.

- Malononitrile (20 mmol) as the cyano donor.

- Resorcinol (20 mmol) as the phenolic component.

Q. Methodology :

Mix reactants in ethanol or aqueous ethanol under reflux (50–80°C) for 12–24 hours.

Neutralize with dilute HCl to precipitate the product.

Purify via recrystallization (ethanol:toluene, 1:2) to obtain white crystalline solids with yields of 70–85% .

Key Validation : Monitor reaction progress using TLC (ethyl acetate/hexane, 1:3) and confirm purity via melting point analysis (e.g., 192–197°C) and HPLC .

Q. How can key functional groups in this compound be characterized experimentally?

Functional groups are identified using:

- FT-IR Spectroscopy :

- -OH stretch: ~3320 cm⁻¹ (broad).

- -CN stretch: ~2185 cm⁻¹.

- Aromatic C=C: 1595–1441 cm⁻¹.

- ¹H NMR (DMSO-d₆):

- Aromatic protons: δ 6.3–7.2 ppm (multiplet).

- -NH₂: δ 6.9–7.0 ppm (singlet).

- Methoxy groups (if present): δ 3.7–3.8 ppm .

- X-ray Crystallography : Confirms planar chromene core and substituent orientations (e.g., dihedral angles between chlorophenyl and chromene rings: 45–60°) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions (e.g., ambiguous NOE correlations or overlapping NMR signals) are addressed by:

Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .

Single-Crystal XRD : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) .

2D NMR Techniques : HSQC and HMBC to assign quaternary carbons and long-range couplings .

Q. What catalytic mechanisms govern the synthesis of this chromene derivative?

The reaction proceeds via Knoevenagel condensation followed by Michael addition :

Knoevenagel Step : Aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

Michael Addition : Resorcinol attacks the electrophilic β-carbon, forming the chromene backbone.

Cyclization : Intramolecular hemiacetal formation stabilizes the 4H-chromene structure .

Catalytic Insights : Protic solvents (e.g., ethanol) enhance reaction rates by stabilizing intermediates via hydrogen bonding .

Q. How can reaction conditions be optimized to improve yield and purity?

Critical Parameters :

- Solvent : Ethanol/water mixtures (3:1) increase solubility of polar intermediates, reducing side products.

- Catalyst : K₂CO₃ (15 mmol) accelerates cyclization but requires post-reaction neutralization .

- Temperature : Reflux at 80°C minimizes competing polymerization pathways.

Yield Optimization : Use Design of Experiments (DoE) to balance molar ratios (aldehyde:malononitrile:resorcinol = 1:1:1.05) and reaction time (18–22 hours) .

Q. What methodologies are used to study its bioactivity and target interactions?

Enzyme Assays : Measure inhibition constants (Ki) against kinases or oxidoreductases using fluorogenic substrates.

Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR).

Thermodynamic Stability : DSC analysis (heating rate: 10°C/min) reveals decomposition points (e.g., 250–300°C) .

Example : Chromene derivatives show IC₅₀ values of 1–10 µM against cancer cell lines, linked to apoptosis via caspase-3 activation .

Q. How can regioselectivity challenges in functionalizing the chromene core be addressed?

Directing Groups : Introduce -OH or -NH₂ at C-7 to direct electrophilic substitution to C-2.

Protection-Deprotection : Use acetyl groups to shield reactive sites during halogenation (e.g., Cl₂/FeCl₃).

Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., 100°C, 30 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.